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Compound of Interest

Compound Name: 2,4-Dimethylaniline

Cat. No.: B123086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cymiazole, with the chemical name N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine, is

an effective acaricide used in veterinary medicine, primarily for the control of Varroa mites in

honeybee colonies.[1] Its mechanism of action involves agonism of octopamine receptors in

the nervous system of ectoparasites.[1] This document provides a detailed, two-step protocol

for the laboratory-scale synthesis of cymiazole. The synthesis involves the preparation of a key

thiourea intermediate followed by a cyclization reaction to form the final iminothiazolidine

structure.

Quantitative Data Summary
The following tables summarize the key quantitative data for the materials and products

involved in the synthesis of cymiazole.

Table 1: Properties of Reactants and Intermediates
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Compound
Name

IUPAC
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Physical
State

Melting
Point (°C)

2,4-

Dimethylanili

ne

2,4-

Dimethylanili

ne

C₈H₁₁N 121.18 Liquid -15

Thiophosgen

e

Thiocarbonyl

dichloride
CSCl₂ 114.98 Liquid -

Methylamine

(40% in H₂O)
Methanamine CH₅N 31.06 Solution -

N-(2,4-

dimethylphen

yl)-N'-

methylthioure

a

1-(2,4-

dimethylphen

yl)-3-

methylthioure

a

C₁₀H₁₄N₂S 194.30 Solid
138-140

(estimated)

1,2-

Dibromoetha

ne

1,2-

Dibromoetha

ne

C₂H₄Br₂ 187.86 Liquid 9-10

Table 2: Properties of Cymiazole and its Hydrochloride Salt
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Compound
Name

IUPAC
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Physical
State

Melting
Point (°C)

Cymiazole

N-(2,4-

dimethylphen

yl)-3-methyl-

1,3-thiazol-

2(3H)-imine

C₁₂H₁₄N₂S 218.32 Solid 44

Cymiazole

Hydrochloride

N-(2,4-

dimethylphen

yl)-3-methyl-

1,3-thiazol-

2(3H)-

iminium

chloride

C₁₂H₁₅ClN₂S 254.78 Solid
Decomposes

>200

Experimental Protocols
This section details a plausible two-step synthesis for cymiazole.

Step 1: Synthesis of N-(2,4-dimethylphenyl)-N'-
methylthiourea (Intermediate 1)
This step involves the formation of an isothiocyanate from 2,4-dimethylaniline, followed by a

reaction with methylamine to yield the target thiourea.

Materials:

2,4-Dimethylaniline (1.0 eq)

Thiophosgene (1.1 eq)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate

Methylamine (40% aqueous solution, 1.2 eq)

Ethanol

Procedure:

Formation of 2,4-dimethylphenyl isothiocyanate:

In a well-ventilated fume hood, dissolve 2,4-dimethylaniline (1.0 eq) in dichloromethane.

Cool the solution to 0-5 °C in an ice bath.

Slowly add thiophosgene (1.1 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice

and saturated sodium bicarbonate solution.

Separate the organic layer, wash with water and brine, and dry over anhydrous

magnesium sulfate.

Remove the solvent under reduced pressure to obtain crude 2,4-dimethylphenyl

isothiocyanate, which can be used in the next step without further purification.

Formation of N-(2,4-dimethylphenyl)-N'-methylthiourea:

Dissolve the crude 2,4-dimethylphenyl isothiocyanate in ethanol.

Cool the solution in an ice bath and add methylamine solution (1.2 eq) dropwise with

stirring.

A white precipitate should form.

Allow the mixture to stir at room temperature for 1 hour.
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Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to yield N-(2,4-

dimethylphenyl)-N'-methylthiourea. An estimated yield for this step is 85-90%.

Step 2: Synthesis of Cymiazole (N-(2,4-
dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine)
This step involves the cyclization of the thiourea intermediate with 1,2-dibromoethane.

Materials:

N-(2,4-dimethylphenyl)-N'-methylthiourea (1.0 eq)

1,2-Dibromoethane (1.1 eq)

Ethanol

Sodium ethoxide (or another suitable base)

Diethyl ether

Saturated sodium bicarbonate solution

Procedure:

Cyclization Reaction:

Suspend N-(2,4-dimethylphenyl)-N'-methylthiourea (1.0 eq) in ethanol.

Add a solution of sodium ethoxide in ethanol (1.0 eq) and stir for 15 minutes.

Add 1,2-dibromoethane (1.1 eq) to the mixture.

Heat the reaction mixture to reflux and maintain for 4-6 hours.

Monitor the reaction progress by TLC.

Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature and remove the

ethanol under reduced pressure.

Partition the residue between diethyl ether and water.

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine,

and dry over anhydrous magnesium sulfate.

Concentrate the organic layer under reduced pressure to obtain the crude cymiazole.

The crude product can be purified by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent. An estimated yield for this step is 70-75%.

Visualizations
Signaling Pathway of Octopamine Receptors
Cymiazole acts as an agonist at octopamine receptors, which are G-protein coupled receptors

(GPCRs) found in invertebrates. These receptors can be broadly classified into alpha-

adrenergic-like (coupled to Gq) and beta-adrenergic-like (coupled to Gs or Gi) receptors,

leading to distinct downstream signaling cascades.
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Step 1: Synthesis of Intermediate 1

Step 2: Synthesis of Cymiazole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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